molecular formula C11H11NO3S B1434465 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid CAS No. 1955547-07-5

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Cat. No.: B1434465
CAS No.: 1955547-07-5
M. Wt: 237.28 g/mol
InChI Key: VWHMAVUHQOHSQO-UHFFFAOYSA-N
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Description

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with an ethyl group at the 5-position, a 3-methylthiophen-2-yl group at the 3-position, and a carboxylic acid group at the 4-position. Isoxazole derivatives are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme . For example, it may bind to the active site of an enzyme, altering its activity and thus influencing the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting the transmission of signals within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering the downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can subsequently affect cellular metabolism, potentially altering the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and proteins . For example, this compound may bind to the active site of an enzyme, inhibiting its activity and thus affecting the overall metabolic pathway. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression levels of specific genes, ultimately influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound may result in adaptive changes in cellular function, such as alterations in gene expression or metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function . At higher doses, it may cause toxic or adverse effects, such as inhibition of essential enzymes or disruption of cellular processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . For example, it may act as a substrate or inhibitor for specific enzymes, influencing the overall metabolic flux and the levels of metabolic intermediates . Additionally, the compound may affect the activity of cofactors, further modulating the metabolic pathways in which it is involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For instance, binding to specific transporters may facilitate the uptake of the compound into cells, while interactions with binding proteins may affect its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the mitochondria may enhance its effects on cellular metabolism, while targeting to the nucleus may influence gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and reagents, such as organocatalysts, to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the thiophene and isoxazole rings enhances its potential for diverse applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

5-ethyl-3-(3-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-7-8(11(13)14)9(12-15-7)10-6(2)4-5-16-10/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMAVUHQOHSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=C(C=CS2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 2
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 3
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 4
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 5
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 6
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid

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